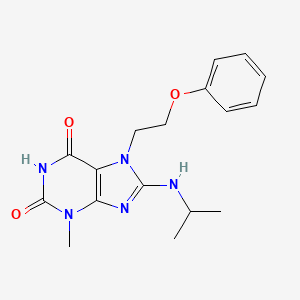![molecular formula C18H16Cl2F3N3O B2726452 4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzamide CAS No. 2085690-81-7](/img/structure/B2726452.png)
4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzamide is a complex organic compound notable for its unique structure and potential applications in various scientific fields
Preparation Methods
The synthesis of 4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzamide involves multiple steps, beginning with the preparation of the key intermediates. The synthetic route typically includes:
Synthesis of Piperidine Intermediate: : This step involves the preparation of the piperidine ring, often through a series of cyclization reactions.
Formation of Pyridine Derivative: : The pyridine ring is then modified to include the trifluoromethyl group and the chloride substituents.
Coupling Reactions: : The piperidine intermediate and the pyridine derivative are coupled together using reagents such as palladium catalysts to form the final compound.
Purification: : The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzamide is known to undergo several types of chemical reactions, including:
Oxidation: : The compound can be oxidized using common oxidizing agents, resulting in the formation of various oxidized derivatives.
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced forms of the compound.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, and standard oxidizing and reducing agents for oxidation and reduction reactions. Major products formed from these reactions are typically derivatives that retain the core structure of the compound while introducing new functional groups.
Scientific Research Applications
4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzamide has a broad range of applications in scientific research:
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, owing to its reactive functional groups.
Biology: : Researchers investigate its potential as a ligand in biological studies, particularly in receptor binding assays.
Medicine: : Studies explore its potential as a pharmacological agent, including its effects on specific molecular targets.
Industry: : The compound is used in the development of new materials and in various industrial processes due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzamide exerts its effects involves its interaction with specific molecular targets. Its effects are mediated through binding to receptors or enzymes, leading to modulation of their activity. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic pathways.
Comparison with Similar Compounds
4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzamide is unique compared to similar compounds due to its specific substituents and the combination of its piperidine and pyridine rings. Similar compounds include:
4-chloro-N-(1-pyridinyl)benzamide
3-chloro-5-(trifluoromethyl)pyridin-2-yl derivatives
N-piperidinyl benzamides
Feel free to dive deeper into any section or ask for more details!
Properties
IUPAC Name |
4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F3N3O/c19-13-5-3-11(4-6-13)17(27)25-14-2-1-7-26(10-14)16-15(20)8-12(9-24-16)18(21,22)23/h3-6,8-9,14H,1-2,7,10H2,(H,25,27)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKOYSKULNBXSA-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2726375.png)


![1-(2-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2726380.png)



![3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2726384.png)
![3-Bromo-4-chloropyrazolo[1,5-a]pyrazine](/img/structure/B2726386.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2726392.png)
